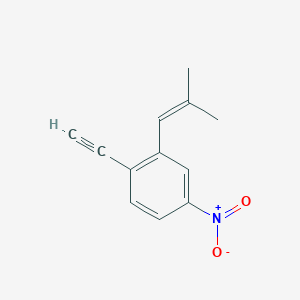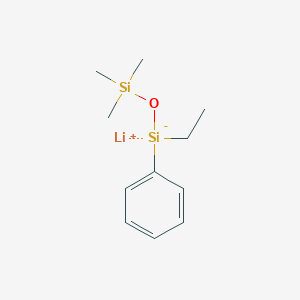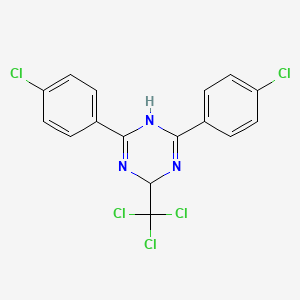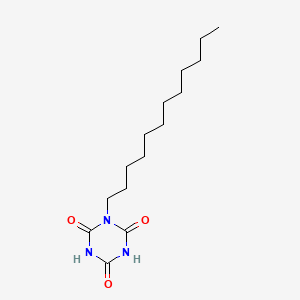
L-Valyl-L-histidyl-L-cysteinylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-histidyl-L-cysteinylglycine is a peptide compound composed of the amino acids valine, histidine, cysteine, and glycine. This compound is of interest due to its potential biological and chemical properties, which make it relevant in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (cysteine, histidine, and valine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final peptide is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified from the bacterial culture.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-histidyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted amino groups.
Aplicaciones Científicas De Investigación
L-Valyl-L-histidyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-histidyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue, with its thiol group, can participate in redox reactions, influencing cellular redox balance. The peptide may also interact with enzymes and receptors, modulating their activity and affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamyl-L-cysteinylglycine (Glutathione): A tripeptide with antioxidant properties.
L-Alanyl-L-histidyl-L-cysteinylglycine: A similar peptide with alanine instead of valine.
Uniqueness
L-Valyl-L-histidyl-L-cysteinylglycine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of valine, histidine, and cysteine in the peptide sequence allows for unique interactions and reactions that are not observed in other similar compounds.
Propiedades
Número CAS |
798540-32-6 |
|---|---|
Fórmula molecular |
C16H26N6O5S |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H26N6O5S/c1-8(2)13(17)16(27)21-10(3-9-4-18-7-20-9)15(26)22-11(6-28)14(25)19-5-12(23)24/h4,7-8,10-11,13,28H,3,5-6,17H2,1-2H3,(H,18,20)(H,19,25)(H,21,27)(H,22,26)(H,23,24)/t10-,11-,13-/m0/s1 |
Clave InChI |
FMEGELUAEZIZCG-GVXVVHGQSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


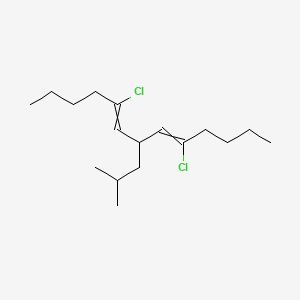
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
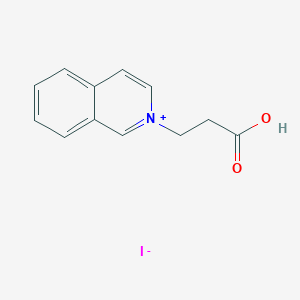
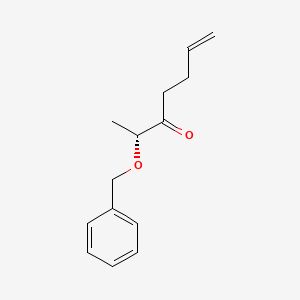
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)


